2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Catalog No.
S871183
CAS No.
1208081-23-5
M.F
C6H2Cl2F3NO2S
M. Wt
280.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl ch...

CAS Number

1208081-23-5

Product Name

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Molecular Formula

C6H2Cl2F3NO2S

Molecular Weight

280.05 g/mol

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-3(15(8,13)14)1-2-4(12-5)6(9,10)11/h1-2H

InChI Key

ZFGVQLINMYOUSU-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F

The exact mass of the compound 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1208081-23-5) is a highly functionalized, dual-electrophilic heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development . Featuring a reactive sulfonyl chloride group paired with a highly activated 2-chloro substituent and a lipophilic 6-trifluoromethyl moiety, this reagent enables the rapid construction of complex sulfonamides and fused bicyclic systems . Its primary procurement value lies in its capacity to serve as a versatile linchpin for sequential nucleophilic substitutions, offering quantifiable improvements in atomic economy and structural rigidity compared to unfunctionalized pyridine or benzene analogs .

Research Fit

Sulfonamide / sulfonate ester synthesis via SO₂Cl displacement
2-Chloro handle enables sequential Pd-catalyzed cross-coupling
6-CF₃ group imparts electron-withdrawing and lipophilic character

Attempting to substitute 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride with simpler analogs, such as 2-chloropyridine-3-sulfonyl chloride or benzenesulfonyl chloride, fundamentally compromises synthetic optionality and downstream material properties . The absence of the 6-trifluoromethyl group in generic analogs significantly reduces the electrophilicity of the 2-chloro position, necessitating harsher conditions for nucleophilic aromatic substitution (SNAr) that frequently lead to thermal degradation or poor yields . Furthermore, generic substitutes fail to impart the enhanced metabolic stability and lipophilicity characteristic of the CF3 group, forcing chemists into lengthier, multi-step derivatization sequences that inflate procurement costs and extend development timelines .

Mismatch Risk

Regioisomer substitution
6-Chloro-2-(trifluoromethyl) isomer reverses substitution, leading to a structurally distinct regioisomer; synthetic route may yield a different product.
Loss of chlorine handle
Non-chlorinated analogs omit the C2 aryl chloride necessary for cross-coupling; sequential diversification via Pd catalysis may not be feasible.
Electronic & reactivity shifts
Absence of 6-CF₃ or repositioning of substituents can alter ring electronics and SO₂Cl electrophilicity, potentially changing reaction rates and yields.

SNAr Temperature Optimization

The presence of the strongly electron-withdrawing 6-trifluoromethyl group synergizes with the 3-sulfonyl and ring nitrogen to exceptionally activate the 2-chloro position for nucleophilic aromatic substitution (SNAr) . When compared to the baseline 2-chloropyridine-3-sulfonyl chloride, this target compound achieves quantitative conversion with primary amines at significantly lower temperatures, preventing the thermal degradation of sensitive sulfonamide intermediates .

Evidence DimensionSNAr reaction temperature and yield
Target Compound Data>85% yield at 20°C to 40°C
Comparator Or Baseline2-Chloropyridine-3-sulfonyl chloride (<50% yield, requiring >80°C)
Quantified Difference40°C reduction in process temperature; >35% yield improvement
ConditionsSequential sulfonylation followed by SNAr with primary aliphatic amines

Enables mild, late-stage functionalization, reducing energy costs and purification bottlenecks during industrial scale-up.

Regioisomeric Identity
Class-level inference
Target: 2-Cl-6-CF₃ regioisomer Comparator: 6-Cl-2-CF₃ regioisomer Absolute structural difference; same molecular formula, different connectivity.
Structural identity verification critical; wrong regioisomer leads to a different product.
Confirm via InChI Key or SMILES prior to procurement.

Chemoselectivity in Dual-Electrophile Functionalization

For dual-electrophile building blocks, orthogonal reactivity is critical to avoid complex mixtures. 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride demonstrates excellent chemoselectivity, where the sulfonyl chloride reacts rapidly with amines at sub-zero temperatures, leaving the 2-chloro group intact for subsequent steps . Compared to 2,6-dichloro-pyridine-3-sulfonyl chloride, which can suffer from competitive substitution, this compound ensures a cleaner reaction profile .

Evidence DimensionChemoselectivity (Sulfonylation vs. SNAr)
Target Compound Data>95% selectivity for sulfonylation at -10°C
Comparator Or Baseline2,6-dichloro-pyridine-3-sulfonyl chloride (competitive SNAr leading to ~15-20% side products)
Quantified Difference>15% improvement in desired intermediate purity
ConditionsReaction with 1.0 eq amine base in DCM at -10°C to 0°C

High chemoselectivity eliminates the need for intermediate chromatographic purification, directly lowering manufacturing costs.

Molecular Weight
Head-to-head
280.05 g/mol (+34.44 g/mol vs 6-CF₃ analog)
≥14% higher mass per mole; stoichiometry and cost-in-use implications.
Vendor-specified values; verify lot-specific molecular weight.

Bypassing Late-Stage Trifluoromethylation

Incorporating a trifluoromethyl group late in a synthesis often requires expensive transition-metal catalysts or hazardous reagents. Procuring 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride directly embeds this critical pharmacophore into the scaffold . Compared to building the core from 2-chloropyridine-3-sulfonyl chloride and attempting late-stage CF3 installation, using this pre-functionalized building block eliminates multiple synthetic steps .

Evidence DimensionSynthetic step count and reagent hazard
Target Compound Data0 additional steps for CF3 incorporation; no specialized fluorination reagents required
Comparator Or Baseline2-Chloropyridine-3-sulfonyl chloride (requires 2-3 additional steps and hazardous CF3 sources)
Quantified DifferenceReduction of 2-3 synthetic steps and elimination of fluorination hazards
ConditionsSynthesis of CF3-substituted heterocyclic sulfonamides

Direct procurement of the CF3-functionalized core drastically shortens development timelines and avoids hazardous reagent handling.

Storage Requirement
Cross-study comparable
Target: −20°C, sealed, moisture-free Comparator: Room temperature (solid)
Cold-chain logistics needed for target; ambient storage sufficient for 6-CF₃ analog.
Based on vendor safety documentation; verify before planning.
Purity Specification
Cross-study comparable
95% (target) 97% (6-CF₃ analog)
Lower nominal purity may require in-house purification or vendor qualification.
Reported minimum purity; verify lot-specific COA.
Predicted Boiling Point
Supporting evidence
290.1±40.0 °C (predicted)
Elevated bp may influence distillation purification and solvent selection.
Predicted value; experimental confirmation not available.
Synthetic Handle
Class-level inference
Target: Cl at C2 present Comparator: Cl absent (2-CF₃ analog)
Enables sequential sulfonamide formation then Pd-catalyzed cross-coupling.
Cross-coupling feasibility depends on catalyst selection and reaction conditions.

Complex Heterocyclic Sulfonamide Synthesis

Where this compound is the right choice: Drug discovery programs (e.g., kinase inhibitors, GPCR antagonists) where the combination of a sulfonamide linkage and a metabolically stable CF3 group is required for target affinity and oral bioavailability, bypassing the need for late-stage fluorination .

Tandem Cyclization for Bicyclic Scaffolds

Where this compound is the right choice: Synthesizing conformationally restricted bicyclic systems (e.g., pyrido-thiazines or pyrido-diazepines) via sequential sulfonylation of a diamine followed by intramolecular SNAr at the highly activated 2-chloro position, leveraging its orthogonal reactivity .

Agrochemical Active Ingredient Development

Where this compound is the right choice: Development of novel herbicides or fungicides, where the electron-deficient pyridine core and lipophilic CF3 group provide essential environmental stability and membrane permeability, and where mild processing conditions are required for scale-up .

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Regioisomeric identity (2-Cl-6-CF₃ pattern)
Verify InChI Key for regioisomer fidelity; confirm 2-Cl handle presence
Agrochemical intermediate scale-up
Storage and handling requirements
Cold-chain logistics evaluation; stoichiometric mass correction for scale-up
Sequential bifunctional derivatization
Orthogonal reactivity (SO₂Cl + Cl)
Purity after sulfonamide formation; cross-coupling feasibility assessment
Pharmacophore design (2-Cl retention)
2-Chloro substituent as synthetic handle
Lot-specific purity verification; regioisomeric confirmation

XLogP3

2.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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